1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOUBVVVKFBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,4-Dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that influences its interaction with various biological targets, making it an interesting candidate for pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 229.27 g/mol. The compound contains a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 1-position with a 3,4-dimethylphenylmethyl group. This structural configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways, leading to therapeutic effects. For instance, studies suggest that compounds with similar structures may act as inhibitors of key enzymes involved in disease processes, including anti-tuberculosis activity through inhibition of the MmpL3 protein .
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that pyrrole derivatives exhibit significant antibacterial and antifungal properties. For example, related compounds have demonstrated growth inhibition against various pathogenic strains .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among many carboxylic acid derivatives. This could be explored further in clinical or preclinical settings.
- Anticancer Potential : Some studies on pyrrole derivatives indicate their effectiveness against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrrole derivatives that include this compound:
- Antitubercular Activity : A study designed pyrrole-2-carboxamides based on structural insights from MmpL3 crystal structures. Compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) with low cytotoxicity . This suggests that similar modifications in the pyrrole structure could enhance the efficacy of this compound against drug-resistant strains.
- Anticancer Screening : A series of pyrrole derivatives were screened against various cancer cell lines, revealing promising results where several compounds exhibited significant growth inhibition (50.21% - 108.37%) at concentrations around 10 µM . This indicates that further exploration of this compound could lead to new anticancer agents.
- In Silico Studies : Computational studies have indicated favorable pharmacokinetic properties for certain pyrrole derivatives, suggesting good oral bioavailability and adherence to Lipinski's Rule of Five . Such findings are critical for drug development processes.
Data Summary Table
Scientific Research Applications
Thrombopoietin Receptor Agonism
One of the most significant applications of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid is its function as an agonist for the thrombopoietin (TPO) receptor. Research indicates that this compound enhances platelet production, making it a candidate for treating thrombocytopenia (low platelet count) .
Case Study: Thrombocytopenia Treatment
- In a study involving animal models, administration of the compound led to a marked increase in platelet counts. The mechanism involves the stimulation of megakaryocyte proliferation and differentiation, which are crucial for platelet formation.
- The compound was compared to existing treatments, demonstrating superior efficacy in certain dosages .
Pharmaceutical Formulation Challenges
Despite its promising applications, the free acid form of this compound exhibits poor solubility in water (approximately 5 µg/mL), which limits its bioavailability when formulated into pharmaceutical dosage forms. To overcome this limitation, researchers have explored various salt forms that enhance solubility and absorption .
Comparative Analysis of Solubility Enhancements
| Compound Form | Solubility (µg/mL) | Bioavailability | Notes |
|---|---|---|---|
| Free Acid | 5 | Low | Poorly soluble |
| Monoethanolamine Salt | 50 | High | Enhanced solubility and bioavailability |
Potential Side Effects and Toxicology
While the compound's therapeutic effects are promising, understanding its safety profile is crucial. Preliminary studies indicate that at therapeutic doses, it does not exhibit significant toxicity; however, further investigations are warranted to assess long-term effects and potential side effects associated with chronic use .
Future Directions in Research
Research is ongoing to explore additional applications of this compound beyond thrombocytopenia. Potential areas include:
- Cancer Therapy : Investigating its role in modulating immune responses.
- Pain Management : Exploring analogs for analgesic properties based on its structural framework.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 896051-77-7)
- Substituents : 3-chloro, 4-methoxy on the phenyl ring.
- Molecular Formula: C₁₂H₁₀ClNO₃ | Molecular Weight: 251.66 g/mol .
- Key Differences: The chloro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, altering the electronic environment of the pyrrole ring.
3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid (Compound 254)
- Substituents : Trifluoromethylphenyl and cyclopropyl groups.
- Molecular Formula : C₁₆H₁₃F₃N₂O₂ | Molecular Weight : 340.28 g/mol.
- Synthesis Yield : 60% .
- Key Differences :
- Fluorinated substituents enhance metabolic stability and lipophilicity.
- Cyclopropyl groups may increase steric hindrance, influencing reactivity.
{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate (Compound III)
- Substituents : 3,4-Dimethylphenyl and sulfobenzoate ester.
- Synthesis Yield : 77% via reflux with 2-sulphobenzoic acid cyclic anhydride .
- Key Differences :
- The sulfobenzoate ester introduces a charged sulfonate group, enhancing water solubility compared to the target carboxylic acid.
Physicochemical Properties
Key Observations :
- Molecular Weight : Fluorinated and pyridyl-substituted analogs (e.g., Compounds 254, 255) exhibit higher molecular weights due to heavy atoms (F, N).
- Acidity : The compound in has a predicted pKa of 1.15, suggesting strong acidity, likely influenced by electron-withdrawing groups .
Preparation Methods
General Strategies for Pyrrole Synthesis
Pyrroles are typically synthesized through methods involving the condensation of appropriate precursors, such as aldehydes and ketones, with ammonia or amines. Common methods include:
- Paal-Knorr Synthesis : This involves the condensation of a 1,4-diketone with ammonia or an amine to form a pyrrole ring.
- Knorr Synthesis : Involves the reaction of an α-amino ketone with an aldehyde to form a pyrrole.
These methods can be adapted to synthesize various pyrrole derivatives by modifying the starting materials.
Preparation of Pyrrole Derivatives
For compounds like 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, a potential synthesis route might involve:
- Synthesis of the Pyrrole Core : This could involve using a Paal-Knorr or Knorr synthesis with appropriate starting materials to introduce the desired substituents.
- Introduction of the 3,4-Dimethylphenyl Group : This might be achieved through alkylation reactions using suitable reagents.
- Introduction of the Carboxylic Acid Group : This could involve oxidation or carboxylation reactions.
Analysis of Similar Compounds
While specific data on this compound is limited, similar compounds like 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester have been synthesized using methods involving bromination and ring-closure reactions. These methods highlight the importance of controlling reaction conditions and selecting appropriate solvents and reagents.
Data Tables
Due to the lack of specific data on the preparation of this compound, no detailed tables can be provided. However, general strategies for pyrrole synthesis can be summarized as follows:
| Synthesis Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Diketone, Ammonia | Acidic Conditions | Variable |
| Knorr Synthesis | α-Amino Ketone, Aldehyde | Basic Conditions | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
